molecular formula C6H7N3O B084476 2-Aminopyridine-3-carboxamide CAS No. 13438-65-8

2-Aminopyridine-3-carboxamide

Cat. No.: B084476
CAS No.: 13438-65-8
M. Wt: 137.14 g/mol
InChI Key: HTPCDVLWYUXWQR-UHFFFAOYSA-N
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Description

2-Aminopyridine-3-carboxamide, also known as 2-Aminonicotinamide, is a heterocyclic organic compound with the molecular formula C6H7N3O. It is a derivative of pyridine, featuring an amino group at the second position and a carboxamide group at the third position.

Mechanism of Action

Target of Action

The primary target of 2-Aminopyridine-3-carboxamide is the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a key role in embryonic development, organogenesis, and wound healing.

Mode of Action

This compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase, which prevents the phosphorylation of c-Met and downstream signaling in cells .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways influenced by this compound is the pentose phosphate pathway (PPP) . This pathway is involved in the activity of glucose-6-phosphate dehydrogenase (G6PD) and the generation of NADPH, which plays a crucial role in drug metabolism .

Pharmacokinetics

It is known that the compound is a low molecular weight molecule , which suggests it may have good bioavailability.

Result of Action

The inhibition of c-Met kinase by this compound results in the suppression of downstream signaling pathways . This can lead to the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, steric hindrance and intramolecular hydrogen bonding can affect the basicity of aminopyridines . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as cadmium and zinc ions .

Biochemical Analysis

Biochemical Properties

It has been used as a general probe for the interrogation of RNA structures in vivo . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in RNA structure formation.

Cellular Effects

Its ability to probe RNA structures suggests that it may influence cell function by affecting RNA structure and, consequently, gene expression and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 2-Aminopyridine-3-carboxamide is not well defined. Its use as a probe for RNA structures suggests that it may bind to RNA molecules and influence their structure . This could potentially lead to changes in gene expression.

Transport and Distribution

Its ability to probe RNA structures suggests that it may be able to permeate biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopyridine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate carboxylating agent under controlled conditions. For instance, the reaction of 2-aminopyridine with carbon dioxide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce 2-aminopyridine derivatives .

Scientific Research Applications

2-Aminopyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug discovery and development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-Aminopyridine-3-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPCDVLWYUXWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157298
Record name 2-aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320-86-1, 13438-65-8
Record name 3-Pyridinecarboxamide, ar-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Aminonicotinic acid (5.0 g), WSC (10 g), HOBt (7.3 g), ammonium chloride (5.8 g), diisopropylethylamine (28 g), and DMSO (100 mL) were stirred for 16 hours at room temperature. Water was added and then extraction was performed with ethyl acetate and THF. The organic layer was concentrated and purified by silica gel chromatography (ethyl acetate) to obtain the titled compound (2.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-aminopyridine-3-carboxamides interact with c-Met kinase and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [] While the specific binding interactions and downstream effects aren't detailed in the abstract, it's known that c-Met kinase inhibitors generally work by binding to the kinase domain of the c-Met receptor. This binding prevents the receptor from being activated by its ligand, hepatocyte growth factor (HGF). Blocking this interaction disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, processes often dysregulated in cancer.

Q2: How does modifying the structure of 2-aminopyridine-3-carboxamides affect their potency and selectivity as c-Met kinase inhibitors?

A2: The paper mentions the "discovery of novel 2-aminopyridine-3-carboxamides," implying that structural modifications were explored. [] Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how different substituents on the core structure influence the compound's interactions with the target, ultimately affecting its potency, selectivity, and other pharmacological properties. By systematically modifying the 2-aminopyridine-3-carboxamide scaffold and evaluating the biological activity of the resulting compounds, researchers can identify structural features that enhance c-Met kinase inhibition and minimize off-target effects.

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